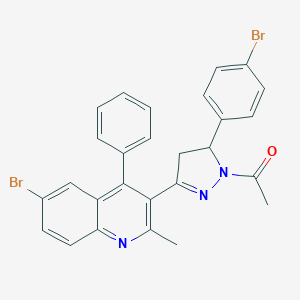
1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C27H21Br2N3O and its molecular weight is 563.3g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Applications
1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone and its derivatives have been studied for their potential antimicrobial properties. Compounds with similar structures have shown significant antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against organisms like Aspergillus niger and Ustilago maydis (Raju, Mahesh, Manjunath, & Venkata Ramana, 2016). Additionally, novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, which share a similar structure, have demonstrated antimicrobial activity and were found effective against several bacteria and fungi, with specific compounds showing higher antifungal activity than standard drugs (Ansari & Khan, 2017).
Chemical Structure and Synthesis
The chemical structure and synthesis of similar compounds have been a focus of several studies. The molecular structure, vibrational frequencies, and corresponding vibrational assignments of a similar compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated both experimentally and theoretically. This study highlights the importance of understanding the molecular structure for potential applications in fields like nonlinear optics (Mary et al., 2015).
Applications in Sensor Development
A derivative of a similar compound has been utilized in developing a simple colorimetric fluorescent chemosensor for the selective detection of Zn2+ ions. This highlights its potential use in the field of environmental monitoring and biochemical sensing (Kasirajan et al., 2017).
Anticancer Activity
Some derivatives, like 5-methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole, have been synthesized and evaluated for their anticancer activities, particularly against human prostate and epidermoid carcinoma cancer cell lines (Liu, Bai, Pan, Song, & Zhu, 2009).
Antioxidant Applications
The potential antioxidant applications of similar compounds have also been explored. For instance, novel arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines were synthesized and evaluated for their antioxidant activities, with certain derivatives showing promising results (Kumar & Vijayakumar, 2017).
特性
IUPAC Name |
1-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Br2N3O/c1-16-26(24-15-25(32(31-24)17(2)33)18-8-10-20(28)11-9-18)27(19-6-4-3-5-7-19)22-14-21(29)12-13-23(22)30-16/h3-14,25H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNLBBUPUDDJKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)Br)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Br2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-Iodophenyl)phenyl]-5-pentylpyridine](/img/structure/B413993.png)
![4,4'-[(2-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B413995.png)
![Furazano[3,4-b]1,2,4-triazolo[4,3-d]pyrazine, 5-ethoxycarbonylmethyl-8-ethyl(phenyl)amino-](/img/structure/B413996.png)
![4-[(2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B413998.png)
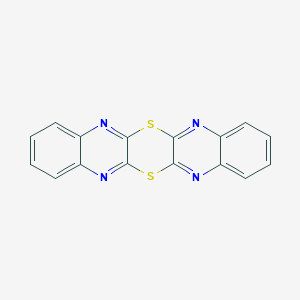
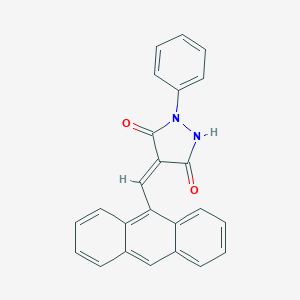
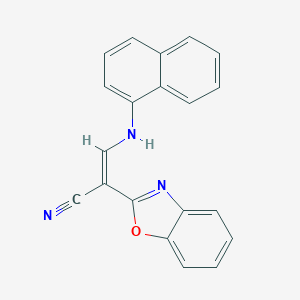
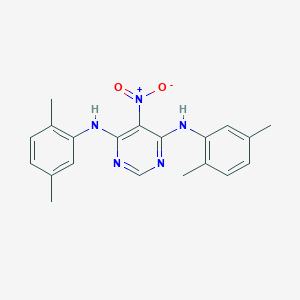
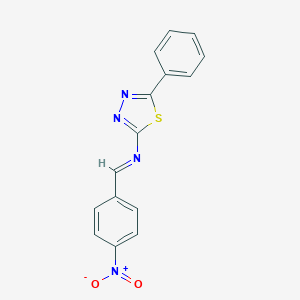
![N-[2,2-dichloro-1-(diphenylphosphoryl)ethyl]benzamide](/img/structure/B414010.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B414011.png)
![N'-[6-(3,4-dimethylanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]benzohydrazide](/img/structure/B414012.png)
![N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)acetamide](/img/structure/B414016.png)